
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Overview
Description
The study of bromomethyl-substituted benzenes and their derivatives is pivotal in organic synthesis, offering versatile intermediates for various chemical transformations. These compounds are instrumental in creating a wide array of complex molecules due to their reactivity and the strategic introduction of fluorine atoms enhances their utility by modulating their physical and chemical properties.
Synthesis Analysis
1-Bromo-3,5-bis(trifluoromethyl)benzene is synthesized from 1,3-bis(fluoromethyl)benzene, demonstrating the feasibility of incorporating bromo and trifluoromethyl groups onto a benzene ring, facilitating further functionalization (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The crystal structures of various bromomethyl-substituted benzenes reveal insights into the spatial arrangement and interactions such as C–H···Br, C–Br···Br, and C–Br···π, indicating the influence of these substituents on the overall molecular conformation and packing in the solid state (Arockia Samy & Alexander, 2012).
Chemical Reactions and Properties
The reactivity of bromomethyl-substituted benzenes is highlighted by their involvement in various chemical reactions, facilitating the synthesis of complex molecules. For example, the transformation of aryl bromides to aryllithium intermediates showcases their potential in nucleophilic substitutions and cross-coupling reactions (Steele, Micha‐Screttas, & Screttas, 2004).
Physical Properties Analysis
The physical properties of bromomethyl-substituted benzenes, such as solubility and phase behavior, can be significantly influenced by the presence of bromo and trifluoromethyl groups. These modifications affect the compound's interactions in solutions and the crystalline state, impacting its application in material science and organic synthesis.
Chemical Properties Analysis
The introduction of bromo and trifluoromethyl groups into benzene rings alters the chemical properties of these compounds, enhancing their reactivity and utility in organic synthesis. The electronegative effect of the fluorine atoms, coupled with the reactivity of the bromomethyl group, enables selective functionalization and transformation into various organic compounds.
Scientific Research Applications
-
Scientific Field: Analytical Chemistry
- Application Summary : This compound may be used as an alternate of pentafluorobenzyl bromide (PFBB) in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) .
- Methods of Application : The compound is used in the derivatization process, which involves the reaction of the compound with the analyte to form a derivative that is more amenable to GC-ECNI-MS analysis .
- Results or Outcomes : The use of this compound in derivatization reactions can enhance the detection sensitivity and selectivity of GC-ECNI-MS, making it possible to detect and quantify trace amounts of analytes .
-
Scientific Field: Biochemistry
- Application Summary : This compound may be used as a derivatization reagent for the characterization and quantitation of DNA and hemoglobin adducts .
- Methods of Application : The compound reacts with the adducts present in DNA and hemoglobin to form derivatives that can be detected and quantified using analytical techniques .
- Results or Outcomes : The use of this compound in the derivatization of DNA and hemoglobin adducts can provide valuable information about the exposure to and metabolism of various xenobiotics .
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF7/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPYRDRWTNJBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227253 | |
| Record name | 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
CAS RN |
76437-40-6 | |
| Record name | 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076437406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




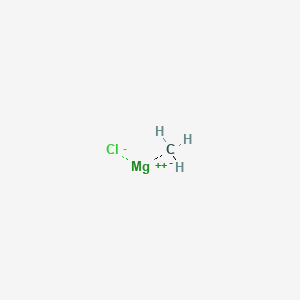
![N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1203259.png)
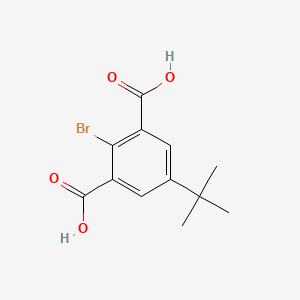

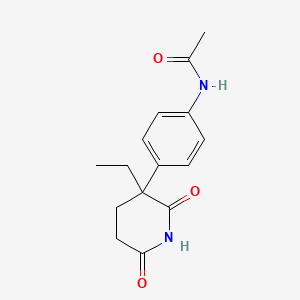
![2-[5-bromopentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1203268.png)
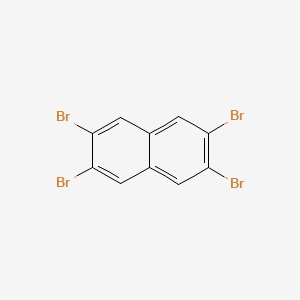
![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)
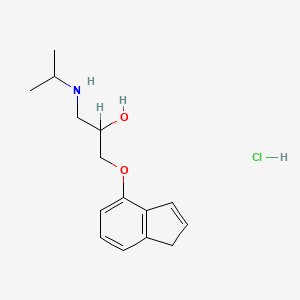



![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)